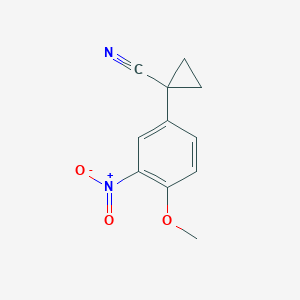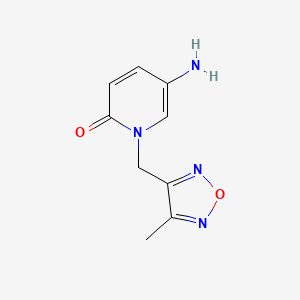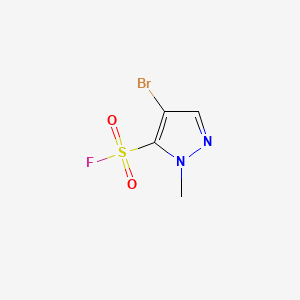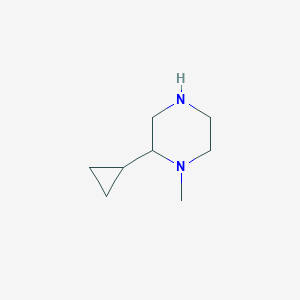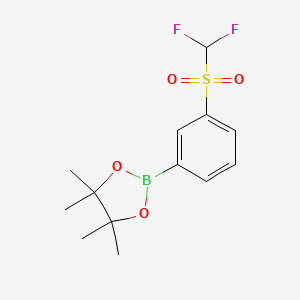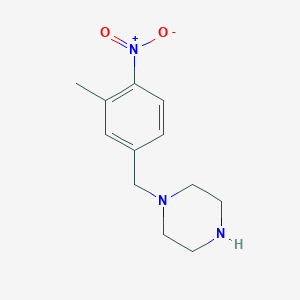
Methyl2,5-dioxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H8O4. It is a derivative of cyclopentane, featuring two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,5-dioxocyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor, such as a dicarboxylic acid or its derivative, under acidic or basic conditions. For example, the reaction of glutaric anhydride with methanol in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of methyl 2,5-dioxocyclopentane-1-carboxylate may involve large-scale esterification reactions. These processes typically use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2,5-dioxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in nucleophilic addition and substitution reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s chemical and physical properties .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone derivative of cyclopentane.
Methyl cyclopentanone-2-carboxylate: Similar structure but with only one ketone group.
Cyclopentane-1,2,5-trione: Contains three ketone groups.
Uniqueness
Methyl 2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of both ketone and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups is not commonly found in other cyclopentane derivatives, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 2,5-dioxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-11-7(10)6-4(8)2-3-5(6)9/h6H,2-3H2,1H3 |
Clave InChI |
AUTKKIGKJGQQGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


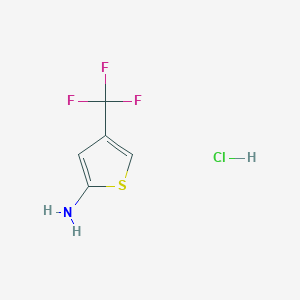
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
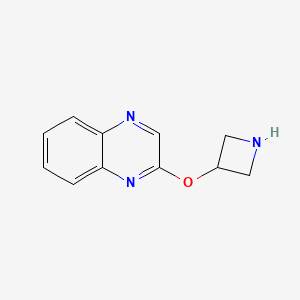
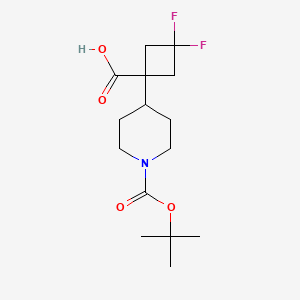
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
